N-(4-acetamidophenyl)-2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
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Overview
Description
N-(4-acetamidophenyl)-2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an acetamidophenyl group with a fluorophenyl-substituted pyrimidoindole core, linked via a thioacetamide bridge. Its intricate molecular architecture suggests it may possess interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidoindole structure.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a substitution reaction, often using a halogenated precursor and a fluorinating agent.
Thioacetamide Linkage Formation: The thioacetamide bridge is formed by reacting the pyrimidoindole derivative with a thioacetamide reagent under controlled conditions.
Acetamidophenyl Group Attachment: Finally, the acetamidophenyl group is attached through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl and pyrimidoindole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Potential therapeutic applications due to its unique structure, possibly as an anti-cancer or anti-inflammatory agent.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(4-acetamidophenyl)-2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These might include enzymes, receptors, or DNA, where it could inhibit or modulate biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetamidophenyl)-2-(3-(2-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
N-(4-acetamidophenyl)-2-(3-(2-methylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide: Contains a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in N-(4-acetamidophenyl)-2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide may confer unique properties such as increased lipophilicity, altered electronic effects, and potentially enhanced biological activity compared to its analogs.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[[3-(2-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN5O3S/c1-15(33)28-16-10-12-17(13-11-16)29-22(34)14-36-26-31-23-18-6-2-4-8-20(18)30-24(23)25(35)32(26)21-9-5-3-7-19(21)27/h2-13,30H,14H2,1H3,(H,28,33)(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLSRQAHTRZSQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)NC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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